Journal Name:Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences
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Crystallizability of Free and Tethered Chains in Nanometer-Sized Droplets
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1002/macp.202200452
Confining polymers to nanometric sizes often interferes with the characteristic length scales of structure formation and thus significantly alters crystallization or nucleation behavior at the nanoscale. To investigate such effects in nanometric samples, past studies relied either on heavily constraining environments like block copolymer mesophases or on deposited droplets that exhibit significant variation in size, thus requiring extensive analysis to assign size classes. This studypresents a novel method to create nanometer-sized polymer droplets of narrow volume distribution and to study their dynamic and thermodynamic behavior using the change in orientational polarization. A combination of gold-nanoparticle deposition with a grafting-to reaction and a nanostructured electrode setup enabled the measurement of poly-ε-caprolactone (PCL) droplets consisting of ten chains on average for a relatively small molecular weight. Distinct crystallization and melting signatures in spin-cast droplets demonstrate the sensitivity of this approach. In contrast, the grafted aggregates exhibit no signs of crystallization, which is attributed to considerable constraints in this configuration, like limited chain motion or too wide chain spacing. Nevertheless, the presented setup is capable of studying ensembles of individualized (macro-) molecules.
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Surface Eroding Methacrylic Anhydride Copolymers and Model Drug Release
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1002/macp.202300134
Methacrylic anhydride (MAA)-based copolymers are synthesized to probe how comonomer composition and type affect the erosion profiles. Anhydrides readily undergo hydrolysis, which when combined with high crosslink density and hydrophobicity tend to exhibit an ideal surface erosion mechanism for drug delivery, tissue adhesives, and biocement applications. The cylindrical (10 mm diameter × 5 mm height) polyanhydrides are degraded under pseudo-physiological conditions and surface erosion is qualitatively observed via photographs. The non-anhydride comonomer can be utilized to tune erosion profiles while retaining degradability and product solubility. The comonomer can accelerate or slow the degradation process to a greater extent at low MAA concentrations. Drug release is conducted using purpurin to model hydrophobic drugs. Purpurin concentration is quantified using UV–visible spectral analysis. Purpurin extends the degradation profile due to a combination of local pH changes, hydrophobicity, and molecular diffusion. Linear purpurin release is observed as a function of polymer erosion (0.9897 R2) thus confirming a surface erosion-mediated drug release mechanism.
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Preparation, Characterization, and Antimicrobial Activity of Chitosan/Kaolin Clay Biocomposite Films
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1002/macp.202370027
Front Cover: In article 2300008 by Dhruba J. Haloi and co-workers, chitosan/kaolin clay biocomposite films are prepared by mixing an aqueous acidic solution of chitosan with various amounts of kaolin clay followed by casting them in a petri dish. These biocomposite films exhibit better mechanical and thermal properties with good water absorption capacity. These films exhibit significant inhibition for the growth of gram-negative bacteria.
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Synthesis and Structure-Driven Acid-Catalyzed Degradation of Benzoic Cyclic Acetal-Labeled PEG Precursors toward Shell-Sheddable PLA Block Copolymer Synthesis
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-04-29 , DOI: 10.1002/macp.202300111
The synthesis of acid-degradable poly(ethylene glycol) (PEG) precursors labeled with benzoic cyclic acetal (BzCA) is reported. To get an insight into their acid-catalyzed hydrolysis, three precursors are designed with spacers exhibiting different inductive effects between PEG and BzCA linkage. The 1H-NMR analysis confirms the order of increasing acid-catalyzed hydrolysis to be ether > ester oxygen > ester carbonyl, which can be attributed to their ability to stabilize benzylic carbocation intermediates formed during hydrolysis. The formed precursors tend to be stable under a tin-catalyzed condition for ring opening polymerization of lactide (LA), thus enabling the synthesis of well-controlled acid-degradable PEG-based PLA block copolymers labeled with BzCA linkage at the block junction. When being exposed to acidic pH, the copolymers degrade through the cleavage of the junction BzCA linkages. These results guide the design principle of acid-degradable shell-sheddable BzCA-bearing block copolymers for control over their acid-catalyzed degradation and potentially drug release kinetics.
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Plasticization, Antiplasticization, and Fragility in Blends of Polyvinyl Butyral and Polyethylene Glycol Dimethyl Ether
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/macp.202300158
Blends of polyvinyl butyral (PVB) and polyethylene glycol dimethyl ether (PEGDME) with low molecular weight ( M ¯ w ${\bar M_{\mathrm{w}}}$ = 250 g mol−1) show two calorimetric (for PEGDME content higher than 11% by weight) and mechanical glass transitions. Their substantial changes in the relative content of the two components are explained by considering the self-concentrations of both polymers determined by the connectivity of their own chains. Increasing content of PEGDME lower the glass transition temperature Tg of PVB (the component with the highest Tg) by about 100 K, also causing a progressive and significant increase of its fragility (following the Angell's strong/fragile liquids classification scheme). Strengthening of polymer blends is observed in the fully glassy region, quite below the Tg's of both the components, with the storage modulus E′ becoming more than a factor 2 higher than that of neat PVB. The progressive increase of E′, without any change of slope, points to structural homogeneity of blends determined by compatibility of components, as a result of interchain interactions activated by the polar groups of both polymers. The present results reveal that PEGDME plasticizes PVB when the blend is in the fully rubbery state while acting as an anti-plasticizer in the fully glassy state.
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A Robust, Thermally Stable, and Efficiently Reprocessable Poly(dimethylsiloxane) Elastomers Based on Activated Dynamic Silyl Ether Linkages by Neighboring Groups
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1002/macp.202300076
Dynamic bonds are usually used to endow thermoset materials with excellent reprocessability. Nevertheless, this strategy sacrifices the thermal stability in most instances. In recent years, the dynamic silyl ether (SiOR) has attracted great attention due to its excellent thermal stability. However, the reprocessability of thermoset materials based on it is far from satisfactory because of the inactive dynamic exchange reaction. Herein, a species of activated silyl ether with neighboring groups is identified via small-molecule model reaction and the corresponding activation energy is calculated by reaction kinetics for the first time. Based on the activated silyl ether linkages, the poly(dimethylsiloxane) elastomers with high mechanical strength, effective reprocessability, and thermal stability are further designed and prepared. In a word, this work fills a research gap about the effect of neighboring groups on the dynamic characteristic of silyl ether and provides a theoretical basis for the construction of activated silyl ether linkages, endowing the materials with thermal stability and efficient reprocessability.
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Polymers under Multiple Constraints: Restricted and Controlled Molecular Order and Mobility
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1002/macp.202300172
This virtual issue collects articles originating from the Collaborative Research Center/Transregio (CRC/Transregio) TRR 102 that was funded by the Deutsche Forschungsgemeinschaft (German Research Foundation) from 2011 to 2023. The CRC was a joint activity between the Martin Luther University Halle-Wittenberg and Leipzig University. Furthermore, projects from several neighboring research institutions were included. Its title, “Polymers under multiple constraints: Restricted and controlled molecular order and mobility�, reflects the fact that in macromolecular systems the formation of structural order on the monomer scale is a complex process as it is constrained by its environment due to the connectivity of the polymer chain. In the CRC such processes of structure formation and self-assembly were investigated, in which molecular structures and dynamics are affected by chain connectivity and additional constraints such as specific interactions, external forces, geometrical confinement, crowding, or topological restrictions. Two outstanding examples of such ordering processes and central topics of the CRC are the crystallization in the field of synthetic polymers and the formation of amyloids in the field of proteins. The comparison of these two fields targeted by the CRC has finally led to new studies on hybrid polymer systems containing molecular elements that are representative of both synthetic and biological macromolecules during the last funding period. Polymer crystallization is a well-established field, yet consensus on crucial aspects has not yet been achieved, particularly regarding the mechanisms leading to the formation of semicrystalline morphologies that ultimately determine the mechanical properties. Moreover, given that polymer crystallization results in hierarchical structures spanning across multiple length scales, it is obvious that constraints as mentioned above play a significant role. Until today, a comprehensive understanding of structure formation under processing conditions and of the intricate relationship between microscopic structure and mechanical properties remains limited. It is hoped that more fundamental understanding in this field can contribute to a knowledge-based transition from today's commodity polymers to modified or new designs that are more amenable to recycling and can be produced in a more sustainable way. Amyloids fibrils, as linear protein aggregates, are known to be associated with neurodegenerative disorders but also exist as functional aggregates. They consist of (mis)folded proteins and share the partial order on the local scale, the nucleation and growth of larger scale structures during ordering, and the appearance of universal features with semicrystalline polymers. Physicochemical research predominantly focuses on deciphering the underlying mechanisms of aggregation, studying intermediate states, and the intricate interplay between local structure and specific interactions, aggregate morphology, and kinetic processes. Although the CRC's research in the area was not directly aimed at medical impact, it is hoped that fundamental knowledge will provide a helpful background for research that directly addresses medical and pharmacological issues (Figure 1). Figure 1Open in figure viewerPowerPoint Overview and scope of the research program of the CRC TRR 102. Adapted with permission.[1] Copyright 2014, American Chemical Society. The following is a brief overview of the articles in this virtual issue, which comprises a number of research articles, perspectives and reviews, published recently in Macromolecular Chemistry and Physics, Macromolecular Bioscience, and Macromolecular Theory and Simulations that report on the results obtained within the CRC and attempt to place these results in a broader context of related research. The review by Kay Saalwächter and co-workers (macp.202200424) gives an overview of recent developments concerned with elucidating the semicrystalline structure formation during crystallization from bulk polymer melts, with a focus on factors that have received less systematic attention before. Effects of the presence or absence of chain motion through the crystallites or of entanglements on the morphology were specifically addressed in the CRC. On the theoretical side an effort was made to analyze the driving forces for chain crystallization in equilibrium simulations using advanced methods in Monte Carlo simulations. Analysis of the thermodynamics of single chain transitions allowed to work out similarities and differences to protein folding. The article by Kay Saalwächter, Thomas Thurn-Albrecht, and co-workers (macp.202200459) shows that polybutylene succinate lacks the above mentioned intracrystalline molecular dynamics and in fact exhibits the typical morphological features previously found in model polymers for this case. In the article by Mario Beiner and co-workers (macp.202200433), the structural features of a series of a high performance aliphatic polyamides with longer methylene sequences are examined, focusing on the existence of different polymorphs and effects of flow. The subsequent two papers are concerned with nucleation, the process by which crystal growth is initiated. Wycliffe Kiprop Kipnusu and co-workers, in article macp.202200443, use a new combination of experimental techniques, namely fast scanning calorimetry (FSC) and Fourier transform infrared (FTIR) spectroscopy to follow the evolution of the calorimetric properties and of the molecular interactions during homogeneous nucleation in quenched amorphous polyethylene terephthalate (PET). While homogenous nucleation typically prevails at large supercooling, crystallization is commonly induced at interfaces at higher temperatures, which is usually subsumed under the term heterogeneous nucleation. The perspective “On Thermodynamics and Kinetics of Interface-Induced Crystallization in Polymers� by Oleksandr Dolynchuk and Thomas Thurn-Albrecht (macp.202200455) summarizes the differences between heterogeneous nucleation and the alternative process of prefreezing. The direct observation and a theoretical description of the latter process was achieved within the CRC, and typical features were explored establishing a new basis for the description and analysis of the initial stages of interface-induced crystallization. The article by Jörg Kressler and co-workers (macp.202200428) deals with a special case of polymer crystallization under 2D confinement, namely at the surface of water. Here specifically the influence of tacticity of poly(methacrylic acid) on structure formation is investigated. In the article by Martin Tress and co–workers (macp.202200452), crystallization under 3D confinement in small droplets is studied by a new experimental approach using nanostructured electrodes in dielectric spectroscopy. The research in the CRC also targeted the development of new advanced simulation methods. An example is documented in the article by Stefan Schnabel and Wolfhard Janke titled “Monte Carlo Simulation of Long Hard-Sphere Polymer Chains in Two to Five Dimensions�, in which a very efficient off-lattice simulation method is applied to a classical problem of polymer physics (mats.202200080). Christian Lauer and Wolfgang Paul, in article mats.202200075, use a coarse-grained protein model and Monte Carlo simulations to study folding and aggregation of polyglutamin, which is supposed to play an important role in Huntington's disease, a hereditary neurodegenerative disease. Atomistic molecular dynamics simulations comparing different force fields are used to understand the incorporation of n-alkanes into phospholipid bilayers in the article by Anika Wurl and Tiago M. Ferreira (mats.202200078). “Thermoplasmonic Manipulation for the Study of Single Polymers and Protein Aggregates� by Frank Cichos and co-workers is a method-oriented perspective article that reviews fundamentals and applications of thermoplasmonic manipulation with special emphasis on the trapping and manipulation of single macromolecules and peptide aggregates (macp.202300060). The perspective concludes with an overview of the variety of hydrodynamic effects that can be advantageously used alongside thermo-osmosis to yield a new field of thermofluidics. Based on an extended series of NMR experiments complemented by other experimental methods, Benedikt Schwarze and Daniel Huster (mabi.202200489) give a comprehensive overview of how mutations at single sites can contribute to the understanding of amyloid �1-40 structure formation. Structure formation on different length scales is investigated in combination with studies of fibrillation kinetics and toxicity assays. The review by Torsten John, Lisandra L. Martin, and Bernd Abel (mabi.202200576) focuses on combined experimental and theoretical work based on MD simulations to elucidate the role of interfaces in amyloid fibrillation, for which both accelerating as well as inhibitory effects on peptide self-assembly have been observed. A specific example of an interfacial effect is studied in the research article by Wolfgang H. Binder and co-workers (mabi.202200522), which addresses the inhibition of amyloid �1-40 fibrillation by different hybrid lipid–polymer vesicles. While most in vitro experiments on amyloid formation are naturally performed in dilute solution, Maria Ott and co-workers set out to explicitly study effects of crowded environments on fibrillation using a combination of bulk and single molecule optical methods in their article (mabi.202200527). In contrast to the prominent disease-related amyloids, more and more so-called functional amyloids have been discovered and studied recently. These are non-toxic protein assemblies that fulfill a specific biological function, such as storing hormones. An example is the parathyroid hormone PTH84 whose fibrillation and intricate concentration-dependent nucleation behavior is examined in the research article by Jochen Balbach and co-workers (mabi.202200525). The stability of the human eye lens �D-crystallin protein in solution at the high concentrations in the eye lens is a prerequisite for its transparency. Loss of stability leads to cataract. In article mabi.202200526, also by Jochen Balbach and co-workers, the authors study its chemical and conformational stability under UV-irradiation. Another area where conformational transitions of proteins are potentially important are coiled coils, a self-assembled structure consisting of several �-helices, which can undergo a transition to a �-sheet structure when subject to tensile or shear deformation. Ana Vila Verde, Kerstin G. Blank, and co-workers (mabi.202200563), describe microscopic shear experiments conducted with an atomic force microscope on model coiled coils and compared their results to simulations. The last two articles are concerned with the fusion of synthetic polymer elements with peptide elements into new hybrid synthetic/peptide polymers. The extended review “Secondary Structures in Synthetic Poly(amino acids): Homo- and Copolymers of Poly(Aib), Poly(Glu), and Poly(Asp)� by Wolfgang H. Binder and co-workers (mabi.202200344), gives an overview on secondary structure formation of several peptide homopolymers and surveys studies performed within the CRC on artificial hybrid polymers that can be used as model polymers for amyloid-type fibrillation processes. The concluding research article by Daniel Sebastiani and co-workers (mats.202200070) reports on specific hybrid polymers. Molecular dynamics simulations are used to investigate how the secondary structure formation of homopeptides in water is suppressed by the insertion of short polyethylene segments. We thank all investigators of the CRC for their contributions to this issue and for the fruitful spirit of cooperation during the course of the whole project. On behalf of all the participants of the TRR 102 (Project-ID 189 853 844 – TRR 102) we thank the Deutsche Forschungsgemeinschaft for their major support, the Martin Luther University Halle-Wittenberg and Leipzig University for their additional support, and Wiley-VCH for the opportunity to publish this virtual issue.
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Iminopyridine Copper Complex-Based Catalysts for 1,3-Dienes Stereospecific Polymerization
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1002/macp.202300037
Some novel copper complexes are synthesized by reacting copper(II) dichloride and copper(II) dibromide with a series of pyridyl-imine ligands differing in the nature of the substituents at the iminic carbon and at the imino nitrogen atom. All the complexes are characterized by analytical and infrared data: for some of them single crystals are obtained, and their molecular structure is determined by X-ray diffraction. The complexes are combined with methylaluminoxane (MAO) for the polymerization of 1,3-dienes (i.e., 1,3-butadiene and isoprene) obtaining active and selective catalysts and, in case of isoprene, polymers with quite unusual structures, i.e., predominantly alternating cis-1,4-alt-3,4 structures containing cis-1,4 units sequences within the polymer chain.
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Revealing the Monomer Gradient of Polyether Copolymers Prepared Using N-Heterocyclic Olefins: Metal-Free Anionic versus Zwitterionic Lewis Pair Polymerization
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-05-19 , DOI: 10.1002/macp.202300097
N-Heterocyclic olefin (NHO)-based polymerization pathways for the copolymerization of ethylene oxide (EO) and propylene oxide (PO) are investigated in detail. Employing in situ 1H NMR spectroscopy, both an organocatalytic, anionic polymerization setup (system A) and a zwitterionic, Lewis pair-type approach (system B) are studied comparatively. The obtained kinetics data are fitted to the non-terminal model (Jaacks and Ideal Integrated) and terminal Mayo–Lewis model (Meyer Lowry) to determine the reactivity ratios, revealing striking differences in copolyether microstructure and achievable molar masses. While for the metal-free catalysis (system A) reactivity ratios of rEO = 3.4 and rPO = 0.30 are found, indicating a soft gradient structure, the presence of Mg(HMDS)2 (system B) entails exclusively zwitterionic propagation. This results in enhanced selectivity, displaying corresponding parameters of rEO = 7.9 and rPO = 0.13, in line with the proposed monomer-activated mechanism. The block-like, strongly tapered copolyether microstructure is also reflected in the thermal properties, showing a melting point for the latter sample and much higher molar masses (Mn >50 000 g mol−1). Notably, this study not only identifies capable polymerization systems for EO/PO, but also underlines that via in situ 1H NMR kinetics key questions regarding the polymerization mechanism can be illuminated quickly and reliably, simplifying access to essential structure-property relations.
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Conformation and Dynamics of Ring Polymer Chains under Cylindrical Confinement
Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1002/macp.202300131
Using coarse-grained molecular dynamics simulations, the conformation and dynamic behavior of ring polymer chains in ring/linear blends confined into cylinders are studied. By changing the particle number density, polymer chain bending energy and length, the spatial distribution of rings in the constrained binary polymer blends is investigated. An ordered tubular structure composed of several quasi-parallel rings is observed. The mean square displacement of the center-of-mass of ring chains and its diffusion coefficient are analyzed. The results indicate that the diffusion behavior of rings is transformed from inhibition to promotion as the increase of linear chain bending energy. This study provides a new way to further understand the special conformation and dynamic behavior of ring polymer chains in constrained systems.
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